molecular formula C17H16N4O B7147330 N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B7147330
M. Wt: 292.33 g/mol
InChI Key: RPGZOBPEAMVWBX-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-3-2-4-13(7-12)14-8-15(10-18-9-14)17(22)21-11-16-19-5-6-20-16/h2-10H,11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGZOBPEAMVWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired functionalization efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions may vary depending on the desired reaction and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • Imidazo[1,2-a]pyridine
  • 5-Phenylimidazo[1,2-a]pyridine
  • 5-(3-Methylphenyl)imidazo[1,2-a]pyridine

Uniqueness

N-(1H-imidazol-2-ylmethyl)-5-(3-methylphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features

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